molecular formula C19H24N2OS B12487847 N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide

N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B12487847
M. Wt: 328.5 g/mol
InChI Key: ZZBWAPSFQQHTNP-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide can be achieved through various methods. One common method involves the condensation reaction between a thiophene derivative and an amine. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method used in the industrial synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide include other thiophene derivatives such as:

  • Tipepidine
  • Tiquizium Bromide
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

Uniqueness

What sets this compound apart from other similar compounds is its unique structural features, which contribute to its specific biological activities and potential therapeutic applications. The presence of the phenylcyclohexyl group and the thiophene ring in its structure provides a distinct pharmacological profile .

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-[2-[(4-phenylcyclohexyl)amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H24N2OS/c22-19(18-7-4-14-23-18)21-13-12-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-7,14,16-17,20H,8-13H2,(H,21,22)

InChI Key

ZZBWAPSFQQHTNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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